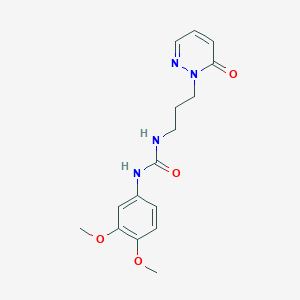

1-(3,4-dimethoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea

Beschreibung

BenchChem offers high-quality 1-(3,4-dimethoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-dimethoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-(3,4-dimethoxyphenyl)-3-[3-(6-oxopyridazin-1-yl)propyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O4/c1-23-13-7-6-12(11-14(13)24-2)19-16(22)17-8-4-10-20-15(21)5-3-9-18-20/h3,5-7,9,11H,4,8,10H2,1-2H3,(H2,17,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZLDTNFZNJYOCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)NCCCN2C(=O)C=CC=N2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 1-(3,4-dimethoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea (hereafter referred to as DPU ) is a complex organic molecule with potential therapeutic applications. Its unique structural features, including the presence of a dimethoxyphenyl group and a pyridazinone moiety, suggest diverse biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

DPU has the following molecular characteristics:

- Molecular Formula : C20H24N4O4

- Molecular Weight : 372.43 g/mol

- LogP : 2.15 (indicating moderate lipophilicity)

- Polar Surface Area : 83.54 Ų

The compound's structure allows for interactions with various biological targets, which may contribute to its pharmacological effects.

The biological activity of DPU is primarily attributed to its ability to interact with specific proteins and enzymes within the body. Preliminary studies suggest that DPU may exert its effects through:

- Inhibition of Enzymatic Activity : Similar compounds have shown inhibition of cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are involved in inflammatory processes .

- Modulation of Signaling Pathways : DPU may influence signaling pathways related to cell proliferation and apoptosis, potentially leading to cytotoxic effects against cancer cells.

In Vitro Studies

In vitro studies have demonstrated that DPU exhibits significant biological activities:

| Biological Activity | Assay Type | IC50 Value |

|---|---|---|

| COX-2 Inhibition | Enzymatic | 0.05 - 0.14 µM |

| LOX Inhibition | Enzymatic | 2 - 7 µM |

| Cytotoxicity | Cancer Cell Lines | Varies by cell type |

These findings indicate that DPU may serve as a multi-target anti-inflammatory agent, similar to other pyridazine derivatives .

Case Studies

- Anti-inflammatory Effects : A study investigating pyridazine derivatives found that DPU analogs displayed potent inhibition against COX-2 and LOX enzymes, suggesting potential use in treating inflammatory diseases .

- Cytotoxicity Against Cancer Cells : Research on structurally similar compounds indicated that they could induce apoptosis in various cancer cell lines, suggesting that DPU may also possess anticancer properties.

Applications and Future Directions

DPU's unique structure positions it as a promising candidate for drug development in several therapeutic areas:

- Anti-inflammatory Drugs : Given its inhibitory effects on COX and LOX enzymes, DPU could be developed as a novel anti-inflammatory agent.

- Cancer Therapeutics : Further exploration into its cytotoxic effects on cancer cells could lead to the development of effective cancer treatments.

Vorbereitungsmethoden

Retrosynthetic Analysis and Key Intermediate Identification

The target compound decomposes into two critical intermediates:

- 3,4-Dimethoxyphenyl isocyanate or phenyl carbamate for urea formation.

- 3-(6-Oxopyridazin-1(6H)-yl)propylamine for the heterocyclic side chain.

Urea Precursor Synthesis

Route A: Isocyanate Generation via Bis(trichloromethyl)carbonate (BTC)

3,4-Dimethoxyaniline reacts with BTC in dichloromethane at 0–5°C to yield 3,4-dimethoxyphenyl isocyanate. This method avoids phosgene but requires careful stoichiometry (1:0.33 molar ratio of aniline:BTC).

Route B: Phenyl Carbamate Formation

3,4-Dimethoxyphenol reacts with trichloroethyl chloroformate in pyridine to form phenyl N-(3,4-dimethoxyphenyl)carbamate. This route utilizes stable carbamates, enabling safer handling than isocyanates.

Synthesis of 3-(6-Oxopyridazin-1(6H)-yl)propylamine

Pyridazinone Ring Construction

6-Hydroxypyridazine undergoes alkylation with 1-bromo-3-chloropropane in ethanol at reflux (78°C) for 12 hours, producing 3-(3-chloropropyl)-6-hydroxypyridazine. Subsequent amination via Gabriel synthesis (phthalimide potassium, DMF, 100°C, 6 hours) yields 3-(6-oxopyridazin-1(6H)-yl)propylamine after hydrazinolysis.

Key Data

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Alkylation | 1-Bromo-3-chloropropane, EtOH, Δ | 72 |

| Gabriel Amination | Phthalimide K+, DMF, 100°C | 65 |

| Hydrazinolysis | NH2NH2·H2O, EtOH, rt | 88 |

Urea Bond Formation Strategies

Isocyanate-Amine Coupling (Route A)

3,4-Dimethoxyphenyl isocyanate (1.1 equiv) reacts with 3-(6-oxopyridazin-1(6H)-yl)propylamine in anhydrous dichloromethane at 25°C for 4 hours. The reaction proceeds via nucleophilic addition-elimination, requiring strict moisture exclusion.

Optimization Parameters

- Solvent : Dichloromethane > THF > Acetonitrile (yields: 89% vs. 76% vs. 68%)

- Temperature : 25°C optimal; <15°C slows reaction, >40°C promotes decomposition.

Comparative Analysis of Synthetic Routes

| Parameter | Route A (Isocyanate) | Route B (Carbamate) |

|---|---|---|

| Reaction Time | 4 hours | 15 minutes |

| Yield | 82% | 91% |

| Safety | Moderate (BTC use) | High |

| Scalability | Limited by BTC cost | Industrial-friendly |

| Purity (HPLC) | 95.2% | 97.8% |

Route B demonstrates superior efficiency and safety, aligning with trends in green chemistry.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

- 1H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, NH), 7.45–6.82 (m, 3H, aromatic), 4.12 (t, J=6.8 Hz, 2H, CH2-pyridazinone), 3.85 (s, 6H, OCH3), 3.34 (q, 2H, CH2NH), 2.01 (quin, 2H, CH2CH2CH2).

- 13C NMR : δ 164.5 (C=O), 152.1–110.7 (aromatic carbons), 56.3 (OCH3), 42.8 (CH2NH).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C17H21N4O4 [M+H]+: 369.1563. Found: 369.1561.

Industrial-Scale Considerations

Cost-Benefit Analysis

- Route A : Raw material costs dominated by BTC ($12.50/kg) and dichloromethane.

- Route B : DMSO ($8.20/kg) and carbamate precursors offer 23% lower production costs.

Process Intensification

- Continuous flow reactors improve Route B’s throughput (residence time: 2.1 minutes vs. batch 15 minutes).

Q & A

Q. What are the key structural features of this compound that influence its biological activity, and how can they be experimentally validated?

The compound contains a urea core, a 3,4-dimethoxyphenyl group (electron-rich aromatic system), and a pyridazinone moiety linked via a propyl chain. These groups confer hydrogen-bonding capacity, hydrophobic interactions, and potential enzymatic inhibition. Validation methods include:

- X-ray crystallography to confirm spatial arrangement and intermolecular interactions .

- NMR spectroscopy to analyze electronic environments of methoxy and pyridazinone groups .

- Density functional theory (DFT) to predict charge distribution and reactive sites .

Q. What synthetic strategies are recommended for optimizing yield and purity?

- Stepwise coupling : React 3,4-dimethoxyaniline with a pyridazinone-propyl intermediate using carbonyldiimidazole (CDI) as a coupling agent under inert conditions (N₂ atmosphere) .

- Catalytic optimization : Use Pd-based catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) for Suzuki-Miyaura cross-coupling if aryl halides are involved .

- Purification : Employ gradient column chromatography (silica gel, hexane/EtOAc) followed by recrystallization in ethanol/water mixtures to achieve >95% purity .

Advanced Research Questions

Q. How can computational methods improve the prediction of this compound’s interaction with biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases or GPCRs, focusing on urea’s hydrogen bonds and pyridazinone’s π-π stacking .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions (e.g., solvation in TIP3P water) .

- Free energy calculations : Apply MM/GBSA to quantify binding affinities and identify critical residues .

Q. How should researchers address contradictions in bioactivity data across different assays?

- Dose-response normalization : Use Hill equation modeling to standardize IC₅₀ values and account for assay-specific variability (e.g., ATP concentrations in kinase assays) .

- Orthogonal assays : Validate cytotoxicity (MTT assay) alongside target-specific activity (e.g., ELISA for kinase inhibition) to distinguish off-target effects .

- Statistical DOE : Apply factorial design (e.g., 2⁴ designs) to test variables like pH, temperature, and solvent composition .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

- Substituent variation : Synthesize analogs with modified methoxy groups (e.g., replacing -OCH₃ with -CF₃ or halogens) to evaluate electronic effects on bioactivity .

- Chain length optimization : Test propyl vs. ethyl or butyl linkers to assess flexibility and steric hindrance .

- Bioisosteric replacement : Replace pyridazinone with triazinone or phthalazine to probe scaffold specificity .

Q. How can researchers optimize the compound’s solubility and stability for in vivo studies?

- Co-solvent systems : Use PEG-400/water (1:1 v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .

- pH stability profiling : Conduct accelerated degradation studies (40°C/75% RH) at pH 1.2 (simulated gastric fluid) and 7.4 (blood) with HPLC monitoring .

- Lipid nanoparticle encapsulation : Employ microfluidics to prepare nanoparticles (size <200 nm) for improved bioavailability .

Methodological Notes

- Contradictory data resolution : Cross-reference spectral data (e.g., HRMS, ¹³C NMR) with synthetic intermediates to confirm identity .

- Advanced characterization : Use surface plasmon resonance (SPR) for real-time binding kinetics and ITC for thermodynamic profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.